Cycloheptyl (2-chloro-6-fluorophenyl)methanol
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Overview
Description
Cycloheptyl (2-chloro-6-fluorophenyl)methanol is an organic compound with the molecular formula C14H18ClFO It is a derivative of phenylmethanol, where the phenyl ring is substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively, and a cycloheptyl group is attached to the methanol carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl (2-chloro-6-fluorophenyl)methanol typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with cycloheptylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: Cycloheptylmagnesium bromide, 2-chloro-6-fluorobenzaldehyde, reducing agents like lithium aluminum hydride (LiAlH4)
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl (2-chloro-6-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid, PCC in dichloromethane (DCM)
Reduction: Lithium aluminum hydride (LiAlH4) in ether
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution
Major Products
Oxidation: Cycloheptyl (2-chloro-6-fluorophenyl)ketone
Reduction: Cycloheptyl (2-chloro-6-fluorophenyl)methane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Cycloheptyl (2-chloro-6-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cycloheptyl (2-chloro-6-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity. The cycloheptyl group may contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Cycloheptyl (2-chlorophenyl)methanol
- Cycloheptyl (2-fluorophenyl)methanol
- Cycloheptyl (2-bromophenyl)methanol
Uniqueness
Cycloheptyl (2-chloro-6-fluorophenyl)methanol is unique due to the simultaneous presence of chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is less common and can impart distinct properties compared to its mono-substituted analogs.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-cycloheptylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFO/c15-11-8-5-9-12(16)13(11)14(17)10-6-3-1-2-4-7-10/h5,8-10,14,17H,1-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFYAJXYSMUMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C2=C(C=CC=C2Cl)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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